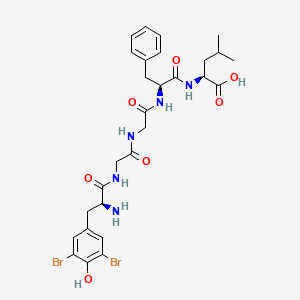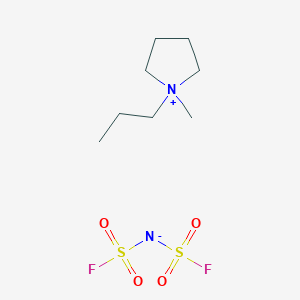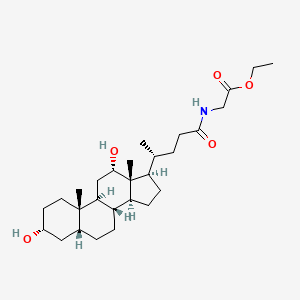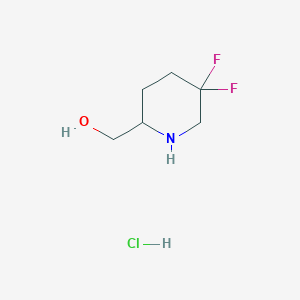
(5,5-Difluoropiperidin-2-yl)methanol hydrochloride
Descripción general
Descripción
“(5,5-Difluoropiperidin-2-yl)methanol hydrochloride” is a chemical compound with the molecular formula C6H12ClF2NO . It has a molecular weight of 187.62 . The compound appears as a light-yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11F2NO.ClH/c7-6(8)2-1-5(3-10)9-4-6;/h5,9-10H,1-4H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a light-yellow solid . It should be stored at room temperature .
Mecanismo De Acción
5,5-DFPHCl is a versatile building block for the synthesis of a variety of molecules. The reaction of 5-fluoropiperidine and 5-chloropiperidine produces a cyclic intermediate, which is then hydrolyzed with hydrochloric acid to produce 5,5-DFPHCl. This reaction is reversible, and the resulting product can be used to synthesize a variety of molecules.
Biochemical and Physiological Effects
5,5-DFPHCl has been used in the synthesis of a variety of compounds, including piperidine derivatives, heterocyclic compounds, and pharmaceuticals. However, the biochemical and physiological effects of 5,5-DFPHCl are not well understood. It is possible that the compound may act as an enzyme inhibitor, as it has been shown to inhibit the activity of cyclooxygenase enzymes. In addition, it has been suggested that 5,5-DFPHCl may act as an antioxidant, as it has been shown to inhibit the formation of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5,5-DFPHCl in laboratory experiments include its relatively low cost, easy availability, and simple synthesis. In addition, it is a versatile building block for the synthesis of a variety of molecules. However, the use of 5,5-DFPHCl in laboratory experiments is limited by its potential toxicity, as it has been shown to be toxic to certain cell lines.
Direcciones Futuras
The potential applications of 5,5-DFPHCl in medicinal and biological research are vast, and there are many potential avenues for further research. These include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the investigation of its potential as an enzyme inhibitor or antioxidant. In addition, further research could be done to explore its potential as a drug candidate, as well as its potential use in the synthesis of other compounds. Finally, further research could be done to explore its potential use in the development of new industrial chemicals.
Aplicaciones Científicas De Investigación
5,5-DFPHCl is widely used in medicinal and biological research. It has been used in the synthesis of a variety of compounds, including piperidine derivatives, heterocyclic compounds, and pharmaceuticals. In addition, it has been used in the synthesis of peptides, as well as in the design and synthesis of drugs. It has also been used in the synthesis of a variety of other compounds, such as amino acids, nucleotides, and carbohydrates.
Safety and Hazards
Propiedades
IUPAC Name |
(5,5-difluoropiperidin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-5(3-10)9-4-6;/h5,9-10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYYFDYZQQWXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1CO)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





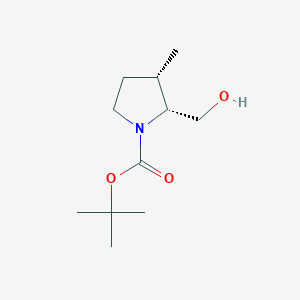




![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)
